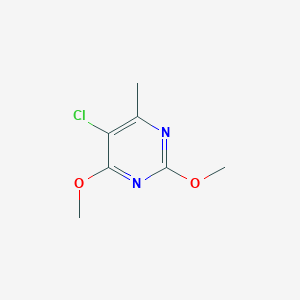
5-Chloro-2,4-dimethoxy-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,4-dimethoxy-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine, two methoxy groups, and a methyl group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dimethoxy-6-methylpyrimidine typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: This involves the formation of dimethyl propylene diimine dihydrochloride using a composite solvent.
Cyanamide Reaction: The intermediate from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: The final step involves a condensation reaction under the action of a catalyst to obtain this compound as white crystals.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. The use of advanced catalysts and solvents can enhance the efficiency of the reactions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
5-Chloro-2,4-dimethoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium tert-butoxide and N-methylpyrrolidone as solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with aniline derivatives can yield various substituted pyrimidines with potential biological activities .
科学研究应用
5-Chloro-2,4-dimethoxy-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
作用机制
The mechanism of action of 5-Chloro-2,4-dimethoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, pyrimidine derivatives are known to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms and is used in similar applications.
2,4-Dimethoxy-6-methylpyrimidine: Lacks the chlorine atom but shares other structural features.
Uniqueness
5-Chloro-2,4-dimethoxy-6-methylpyrimidine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
属性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
5-chloro-2,4-dimethoxy-6-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 |
InChI 键 |
BVDYUCCIJBGAEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


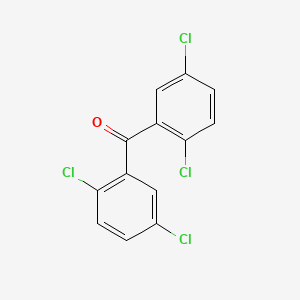
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
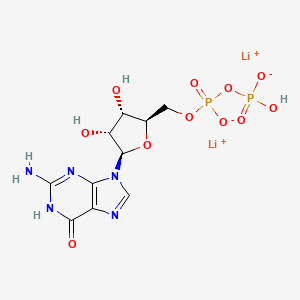
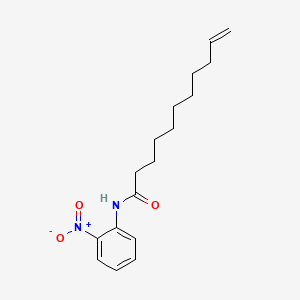
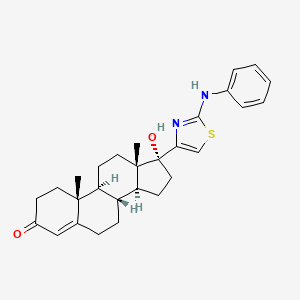
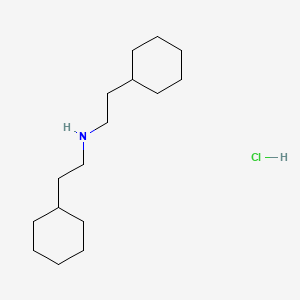
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)

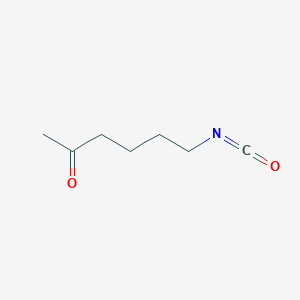
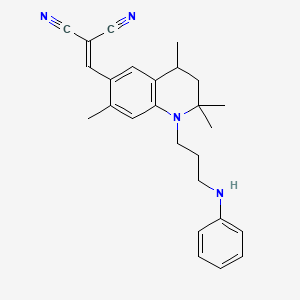
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)

